molecular formula C27H32N2O4 B241996 7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No. B241996
M. Wt: 448.6 g/mol
InChI Key: FCXWHHHWPKNJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of chromeno[6,7-e][1,3]oxazin-8-one, which has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood. However, it has been proposed that the compound may exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one in lab experiments is its potential therapeutic effects in the treatment of various diseases. Additionally, it has been shown to have low toxicity and high stability, making it a suitable candidate for further development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one. One potential direction is the investigation of its potential therapeutic effects in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential targets. Furthermore, the development of more efficient synthesis methods may facilitate the use of this compound in future research.

Synthesis Methods

The synthesis of 7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves the reaction of 6,10-dimethyl-3,4-dihydro-2H-chromen-8(9H)-one with benzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 3-(4-morpholinyl)propylamine and acetic anhydride to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been extensively studied for its potential biological activities. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, it has been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

7-benzyl-6,10-dimethyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C27H32N2O4/c1-19-23-16-22-17-29(10-6-9-28-11-13-31-14-12-28)18-32-25(22)20(2)26(23)33-27(30)24(19)15-21-7-4-3-5-8-21/h3-5,7-8,16H,6,9-15,17-18H2,1-2H3

InChI Key

FCXWHHHWPKNJAI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C(C3=C(CN(CO3)CCCN4CCOCC4)C=C12)C)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCCN4CCOCC4)CC5=CC=CC=C5

Origin of Product

United States

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